N'-[(E)-(2-butoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2-butoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a butoxyphenyl group, a chlorophenyl group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-butoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 2-[(4-chlorophenyl)sulfanyl]acetohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Additionally, industrial methods may incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-butoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
N’-[(E)-(2-butoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, including drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-butoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-butoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C19H21ClN2O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[(E)-(2-butoxyphenyl)methylideneamino]-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C19H21ClN2O2S/c1-2-3-12-24-18-7-5-4-6-15(18)13-21-22-19(23)14-25-17-10-8-16(20)9-11-17/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
SHOXVYIPDZOSGZ-FYJGNVAPSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)CSC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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